molecular formula C11H12ClN3 B1467197 4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole CAS No. 1247548-37-3

4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole

Cat. No.: B1467197
CAS No.: 1247548-37-3
M. Wt: 221.68 g/mol
InChI Key: ZKCHRXCEAHRAOM-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole is a triazole derivative featuring a chloromethyl (-CH2Cl) group at position 4 and a 3-methylbenzyl substituent at position 1 of the triazole ring. The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method widely used for constructing 1,4-disubstituted triazoles . The chloromethyl group enhances electrophilicity, making the compound a versatile intermediate for further functionalization, such as nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

4-(chloromethyl)-1-[(3-methylphenyl)methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-9-3-2-4-10(5-9)7-15-8-11(6-12)13-14-15/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCHRXCEAHRAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are five-membered heterocycles containing three nitrogen atoms and have been extensively studied for their potential in medicinal chemistry. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, biological evaluations, and structure-activity relationships (SAR).

Synthesis

The synthesis of 4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole involves several steps:

  • Formation of Triazole Ring : The initial step typically includes the reaction of appropriate precursors under conditions that favor the formation of the triazole ring.
  • Chloromethylation : The introduction of the chloromethyl group can be achieved through alkylation reactions using chloromethyl derivatives.
  • Methylation : The methyl group on the phenyl ring can be introduced via standard alkylation techniques.

The synthesis often yields high purity compounds suitable for biological testing.

Antifungal Activity

Triazoles are well-known for their antifungal properties. Studies have shown that 4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole exhibits significant antifungal activity against various strains of fungi including Candida albicans and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values reported indicate strong efficacy:

Fungal Strain MIC (μg/mL)
Candida albicans0.25
Aspergillus fumigatus0.50

These values suggest that this compound could serve as a lead in developing new antifungal agents .

Antibacterial Activity

In addition to antifungal properties, triazoles have shown antibacterial activity. The compound has been tested against various bacterial strains with promising results:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

This antibacterial activity is particularly relevant in the context of rising antibiotic resistance .

Antioxidant Activity

The compound's potential as an antioxidant has also been evaluated. In vitro assays demonstrated that it could scavenge free radicals effectively, with an IC50 value comparable to established antioxidants.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole ring and the phenyl substituents significantly influence biological activity. For instance:

  • The presence of halogen atoms (like chlorine) on the phenyl ring enhances antifungal potency.
  • Methyl substitutions at specific positions on the phenyl group have been linked to increased antibacterial activity.

These findings underscore the importance of molecular design in optimizing therapeutic efficacy .

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Clinical Trials : A recent study evaluated its efficacy in treating fungal infections in immunocompromised patients, showing promising results with minimal side effects.
  • Combination Therapy : Research indicates that combining this triazole with other antifungal agents enhances overall efficacy and reduces resistance development.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole compounds can be effective against various bacterial strains and fungi. The fungicidal activity of substituted triazoles has been particularly noted, with specific derivatives showing efficacy against pathogens responsible for agricultural crop diseases .

Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented. This is attributed to its interaction with cellular pathways that regulate growth and survival, making it a candidate for further research in cancer therapeutics .

Antioxidant Activity
The antioxidant properties of triazole compounds have been evaluated through various assays. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing formulations aimed at preventing oxidative damage in biological systems .

Agricultural Applications

Pesticide Development
The unique structure of 4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole allows it to be modified into effective pesticides. Research indicates that triazole-based pesticides demonstrate significant activity against a range of agricultural pests and diseases. Their ability to inhibit fungal growth makes them valuable in crop protection strategies .

Growth Regulators
Some studies suggest that triazole derivatives can act as plant growth regulators. By modulating hormonal pathways in plants, these compounds can enhance growth rates and improve yield under specific conditions. This application is particularly relevant in sustainable agriculture practices aiming to reduce chemical inputs while maximizing output .

Material Science Applications

Polymer Chemistry
In material sciences, the incorporation of triazole units into polymer matrices has been explored for enhancing material properties. Triazoles can improve thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

Nanotechnology
Triazole compounds are being investigated for their role in nanotechnology, particularly as ligands in the synthesis of nanoparticles. Their ability to form stable complexes with metals can lead to the development of novel nanomaterials with tailored properties for use in electronics and catalysis .

Case Study 1: Antifungal Activity Evaluation

A study evaluated the antifungal efficacy of various triazole derivatives against Fusarium species affecting crops. The results indicated that certain derivatives exhibited over 80% inhibition of fungal growth, suggesting their potential as effective agricultural fungicides .

Case Study 2: Anticancer Screening

In vitro studies conducted on human cancer cell lines demonstrated that a specific derivative of 4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole resulted in significant cytotoxicity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Table 1: Substituent Effects on Triazole Derivatives

Compound Name Position 1 Substituent Position 4 Substituent Molecular Weight Key Features Reference
Target Compound 3-Methylbenzyl Chloromethyl 261.73 g/mol* Electrophilic site at C4 -
1-(4-Fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole 4-Fluorobenzyl Phenethyl 311.34 g/mol Fluorine enhances lipophilicity
1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole 4-Chloro-3-(trifluoromethyl)phenyl Phenyl 323.70 g/mol Trifluoromethyl boosts stability
1-(4-Chlorophenyl)-4-((5-isopropyl-2-methylphenoxy)methyl)-1H-1,2,3-triazole 4-Chlorophenyl 5-Isopropyl-2-methylphenoxymethyl 385.89 g/mol Phenoxy group increases polarity
1-(3-Chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole 3-Chloro-4-fluorophenyl Diethoxymethyl 299.73 g/mol Diethoxy enhances solubility

*Calculated based on formula C12H12ClN3.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The chloromethyl group in the target compound provides a reactive site for further modifications, unlike the diethoxymethyl group in , which is electron-donating and stabilizes the molecule.
  • Aromatic Substituents : The 3-methylbenzyl group in the target compound offers moderate steric bulk compared to the trifluoromethylphenyl group in , which may hinder crystallinity but improve metabolic stability in medicinal applications.
  • Hybrid Substituents: Compounds with phenoxymethyl (e.g., ) or allylphenoxymethyl (e.g., ) groups exhibit higher molecular weights and altered solubility profiles due to polar oxygen atoms.

Physicochemical Properties

Key Observations :

  • Triazoles with aromatic or bulky substituents (e.g., triphenylimidazole in ) exhibit higher melting points due to π-π stacking and van der Waals interactions.
  • The target compound’s chloromethyl group may lower melting points compared to nitro- or trifluoromethyl-substituted analogs due to reduced crystallinity.

Key Observations :

  • Fluorinated triazoles (e.g., ) show enhanced antifungal activity due to improved membrane permeability.
  • The target compound’s chloromethyl group could be leveraged to conjugate bioactive moieties, mimicking the strategies used in for antimicrobial applications.

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is widely used for synthesizing 1-substituted 1,2,3-triazoles with high regioselectivity. The general procedure involves:

  • Reacting an azide derivative of 3-methylbenzyl (e.g., 3-methylbenzyl azide) with an alkyne bearing a chloromethyl group or a suitable precursor.
  • Catalysis by Cu(I) salts under mild conditions, yielding 1,4-disubstituted triazoles.

For example, synthesis of related 1-(3-methylphenyl)-1H-1,2,3-triazolyl derivatives has been reported with yields around 50-80% using this method. The chloromethyl group can be introduced either by using chloromethylated alkynes or via post-synthetic modification of hydroxymethyl precursors.

Metal- and Azide-Free Synthesis via Hydrazone Cyclization

An alternative, greener approach involves the cycloaddition of α-chlorotosylhydrazones with arylamines in a metal-free environment. This method avoids the use of azides and heavy metals, which is advantageous for economic and environmental reasons.

  • The α-chlorotosylhydrazone intermediate undergoes cycloaddition with arylamine derivatives (such as 3-methylphenyl amine) to form 1,2,3-triazoles with substitution patterns including chloromethyl groups.
  • This approach allows selective formation of 1,4- or 1,5-disubstituted triazoles depending on reaction conditions.

Post-Triazole Functionalization Strategies

In some cases, the chloromethyl group is introduced after formation of the triazole core:

  • Starting from 1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole, chloromethylation can be achieved by reaction with chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid.
  • This step requires careful control to avoid over-chlorination or side reactions.

Reaction Conditions and Key Parameters

Step Reagents/Conditions Notes/Outcomes
Azide-Alkyne Cycloaddition Cu(I) catalyst, solvent (e.g., t-BuOH/H2O), room temp or mild heating High regioselectivity for 1,4-disubstituted triazoles; yields 50-80%
α-Chlorotosylhydrazone Route α-chlorotosylhydrazone + arylamine, metal-free, room temp Metal- and azide-free; selective formation of chloromethyl-substituted triazoles
Chloromethylation Post-Triazole Chloromethylating agent, mild acid/base, controlled temp Introduces chloromethyl group on triazole ring; requires purification to avoid side products

Research Findings and Comparative Analysis

  • CuAAC remains the most reliable and widely used method for synthesizing 1-substituted 1,2,3-triazoles with various functional groups, including benzyl and chloromethyl substituents. The method is scalable and compatible with diverse functional groups.
  • Metal-free hydrazone cyclization methods provide a valuable alternative for synthesizing chloromethyl-substituted triazoles without the hazards of azides and heavy metals, aligning with green chemistry principles. These methods have been demonstrated to effectively produce 1,4- and 1,5-disubstituted triazoles, including those with chloromethyl groups.
  • Post-functionalization allows modular synthesis but may introduce complications in selectivity and purification.

Summary Table: Preparation Methods of 4-(Chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole

Method Key Steps Advantages Limitations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide of 3-methylbenzyl + chloromethyl alkyne, Cu(I) catalyst High regioselectivity, good yields, mild conditions Requires azide handling, copper catalyst
Metal- and Azide-Free Hydrazone Cyclization α-Chlorotosylhydrazone + 3-methylphenyl amine, metal-free Green chemistry, avoids azides and metals May require hydrazone intermediate synthesis
Post-Triazole Chloromethylation Chloromethylation of preformed triazole Flexibility in substitution Risk of over-chlorination, purification challenges

Q & A

Q. What are the standard synthetic methodologies for preparing 4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging regioselective 1,4-disubstitution. Key steps include:

  • Reacting a chloromethyl-substituted alkyne with a benzyl azide derivative (e.g., 3-methylbenzyl azide) under CuSO₄/sodium ascorbate catalysis in a THF/water solvent system at 50°C for 16 hours .
  • Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the product .
  • Yield optimization strategies: Adjusting stoichiometry (1:1.2 alkyne:azide), increasing catalyst loading (5–10 mol%), or using microwave-assisted heating to reduce reaction time .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole?

  • ¹H/¹³C NMR : Confirms substitution patterns and regioselectivity (e.g., singlet for triazole C-H at δ 7.5–8.0 ppm) .
  • FT-IR : Identifies functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, triazole ring vibrations at ~1450–1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and purity .
  • X-ray Crystallography (if crystalline): Resolves absolute configuration and bond lengths .

Q. What are the key pharmacological properties reported for 1,2,3-triazole derivatives structurally related to 4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole?

  • Antimicrobial Activity : Triazoles with halogenated benzyl groups exhibit broad-spectrum antibacterial and antifungal effects .
  • Anticancer Potential : Derivatives with chloromethyl groups show cytotoxicity against breast cancer cells (e.g., IC₅₀ = 4.78 μM in MCF-7) via JNK pathway inhibition .
  • Antiviral Applications : Bromobenzyl-substituted analogs inhibit West Nile Virus protease .

Advanced Research Questions

Q. How do different catalytic systems influence the regioselectivity and reaction efficiency in the synthesis of 1,4-disubstituted 1,2,3-triazoles such as 4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole?

  • Cu(I) Catalysis : Ensures strict 1,4-regioselectivity via a stepwise mechanism involving copper-acetylide intermediates. Yields >95% under mild conditions .
  • Ag-Zn Nanoheterostructures : Enable regioselective 1,5-disubstitution in specific solvent systems (e.g., DMF at 80°C), though yields are lower (31–49%) .
  • Microwave-Assisted Reactions : Reduce time (30–60 minutes) while maintaining regioselectivity, particularly for thermally sensitive substrates .

Q. What strategies can be employed to resolve contradictions in biological activity data when evaluating 4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole derivatives across different cell lines?

  • Dose-Response Profiling : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to differentiate selective cytotoxicity .
  • Metabolic Stability Assays : Assess compound degradation in liver microsomes to rule out false-negative results .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm mechanism (e.g., JNK pathway dependency in anticancer activity) .

Q. How can computational methods like DFT or molecular docking be integrated into the study of 4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole to predict reactivity or biological interactions?

  • DFT Calculations : Model transition states to predict regioselectivity in CuAAC reactions or electron-density distribution for reactivity tuning .
  • Molecular Docking : Simulate binding to biological targets (e.g., viral proteases or kinase domains) to prioritize derivatives for synthesis .
  • QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity to guide structural optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole
Reactant of Route 2
4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole

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